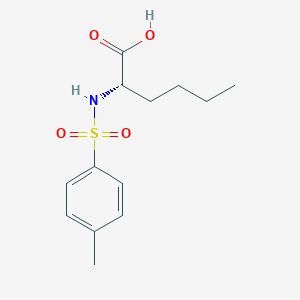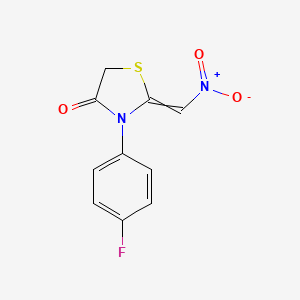
3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-Fluorophényl)-2-(nitrométhylidène)-1,3-thiazolidin-4-one est un composé hétérocyclique qui présente un cycle thiazolidinone substitué par un groupe fluorophényle et un groupe nitrométhylidène
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-Fluorophényl)-2-(nitrométhylidène)-1,3-thiazolidin-4-one implique généralement la réaction de la 4-fluoroaniline avec du disulfure de carbone et de l'hydroxyde de potassium pour former le dithiocarbamate correspondant. Cet intermédiaire est ensuite réagi avec de l'acide chloroacétique pour obtenir le cycle thiazolidinone.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-Fluorophényl)-2-(nitrométhylidène)-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrométhylidène peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en amine.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le dihydrogène (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : La substitution aromatique électrophile peut être facilitée par des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits
Oxydation : Dérivés nitro du composé d'origine.
Réduction : Dérivés aminés.
Substitution : Dérivés halogénés ou nitrés.
Applications de la recherche scientifique
La 3-(4-Fluorophényl)-2-(nitrométhylidène)-1,3-thiazolidin-4-one a été explorée pour diverses applications de recherche scientifique :
Chimie : Utilisée comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Étudiée pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-Fluorophényl)-2-(nitrométhylidène)-1,3-thiazolidin-4-one n'est pas entièrement compris. il est supposé interagir avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de ses groupes fonctionnels. Le groupe nitrométhylidène pourrait jouer un rôle dans la liaison aux sites actifs, tandis que le groupe fluorophényle pourrait améliorer la stabilité et la spécificité du composé.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitromethylidene group may play a role in binding to active sites, while the fluorophenyl group could enhance the compound’s stability and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-Fluorophényl)-N’-(3-nitrobenzylidène)-1H-pyrazole-5-carbohydrazide
- 5-Amino-3-(4-fluorophényl)-1H-pyrazole
Unicité
La 3-(4-Fluorophényl)-2-(nitrométhylidène)-1,3-thiazolidin-4-one est unique en raison de sa combinaison d'un cycle thiazolidinone avec un groupe nitrométhylidène. Cette caractéristique structurale confère une réactivité chimique distincte et une activité biologique potentielle par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C10H7FN2O3S |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-(nitromethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-1-3-8(4-2-7)13-9(14)6-17-10(13)5-12(15)16/h1-5H,6H2 |
Clé InChI |
PLCIVLLSHNGGQO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)
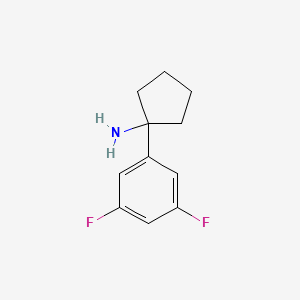

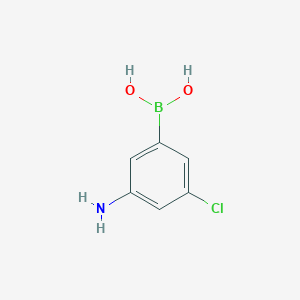


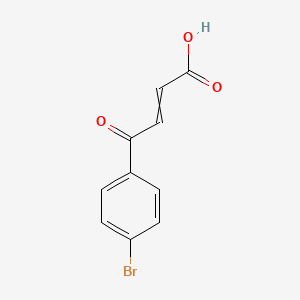
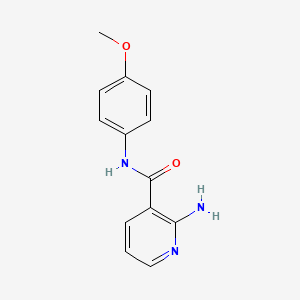
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![4-hydroxy-6-methyl-3-({[(4-methylphenyl)methoxy]imino}methyl)-2H-pyran-2-one](/img/structure/B11726951.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
